molecular formula C20H13ClN4O3S B2869340 N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 886903-71-5

N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2869340
CAS RN: 886903-71-5
M. Wt: 424.86
InChI Key: MNAXMEGNYAAZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide, also known as BTPN, is a small molecule compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds related to N-(benzo[d]thiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors demonstrate excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer therapy (Borzilleri et al., 2006).

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents have been reported, demonstrating the versatility of these compounds in organic synthesis. This provides a method for the construction of complex molecules at room temperature using an inexpensive catalytic system (Melzig et al., 2010).

Cupric Acetate-Mediated C-H Amination

The use of 2-(pyridin-2-yl) aniline as a new, removable directing group for C-H amination mediated by cupric acetate has been explored. This methodology allows for the effective amination of the β-C(sp2)-H bonds of benzamide derivatives with a variety of amines, showing the potential for functional group diversification in synthetic chemistry (Zhao et al., 2017).

Cytotoxic Activity of Benzothiazole Derivatives

Research into benzothiazole derivatives, including those related to the specified compound, has demonstrated significant cytotoxicity against various human cancer cell lines. This highlights their potential as anticancer agents, with studies focusing on their synthesis, crystal structure, and the evaluation of their biological activities (Adhami et al., 2014).

Crystal Structure and Analysis

Studies have also been conducted on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, providing insight into the molecular geometry, intermolecular interactions, and potential applications in material science (Artheswari et al., 2019).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-13-8-9-17(25(27)28)15(11-13)19(26)24(12-14-5-3-4-10-22-14)20-23-16-6-1-2-7-18(16)29-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAXMEGNYAAZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.